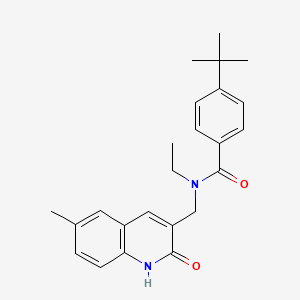
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using several methods.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and neuroprotective effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to exhibit anti-cancer and neuroprotective effects at relatively low concentrations. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer or neuroprotective agents. Another direction is to explore its use in other disease models, such as Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and improve its solubility in aqueous solutions.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using several methods. One of the most common methods involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with tert-butylamine to form the corresponding imine. This imine is then reacted with N-ethylbenzamide in the presence of a reducing agent to produce the final product.
Scientific Research Applications
Research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has shown its potential use in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Research has shown that this compound can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
properties
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-8-10-20(11-9-17)24(3,4)5)15-19-14-18-13-16(2)7-12-21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCQILZWLYGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

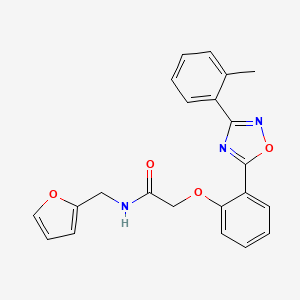
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
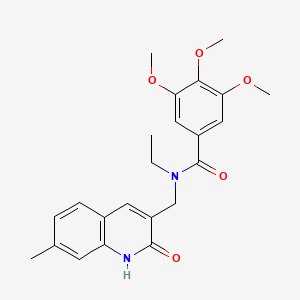
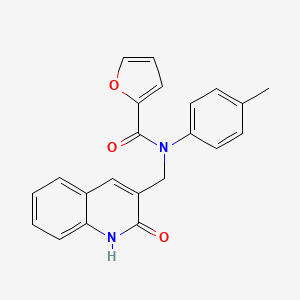
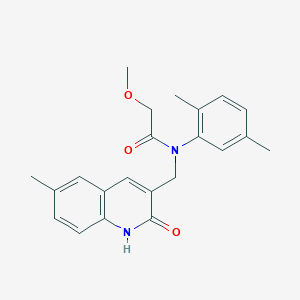
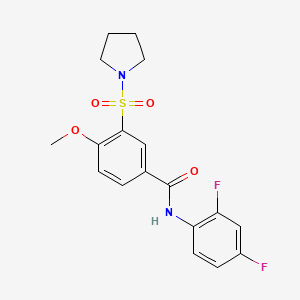
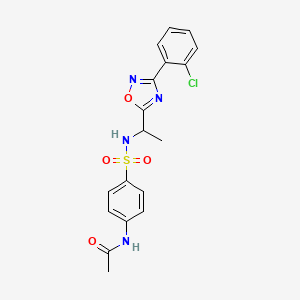



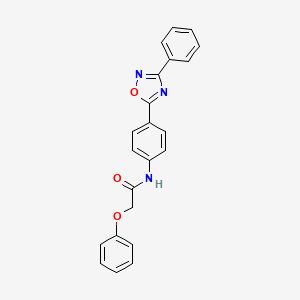


![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)